![molecular formula C25H24N4O3 B2391802 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide CAS No. 1251553-24-8](/img/structure/B2391802.png)
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide
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Description
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications
GABAA/Benzodiazepine Receptor Studies
This compound is part of a series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, as measured by [35S]TBPS binding ratios (Tenbrink et al., 1994).
Structural and Property Analysis
The structural aspects of similar amide-containing isoquinoline derivatives have been studied, revealing insights into their properties when interacting with different acids (Karmakar et al., 2007).
Antimicrobial and Antiprotozoal Activities
A study on a new series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, starting from 2-hydroxy quinoxaline, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this study showed significant activity in a short-term in vivo model in T. cruzi (Patel et al., 2017).
Cytotoxic Evaluation in Cancer Studies
Another related study focused on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their cytotoxic effects on cancer cell lines, showing that certain compounds exhibited remarkable cytotoxic activity (Hassanzadeh et al., 2019).
Antiviral and Antiapoptotic Effects
In a study on a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, significant antiviral and antiapoptotic effects were observed in vitro. This compound also showed decreases in viral load and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Antimicrobial and Antituberculosis Potential
Research on 2-(quinolin-4-yloxy)acetamides showed these compounds to be potent inhibitors of Mycobacterium tuberculosis growth. The synthesized compounds were active against drug-resistant strains and demonstrated low toxicity to Vero and HaCat cells. Their intracellular activity against bacilli in infected macrophages was similar to that of rifampin, indicating potential as alternatives for tuberculosis treatment (Pissinate et al., 2016).
properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-15(2)17-6-5-7-18(12-17)26-22(30)14-29-21-9-4-3-8-19(21)20(13-23(29)31)25-27-24(28-32-25)16-10-11-16/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTGXQJAIDNTJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide |
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